molecular formula C17H15NO4 B11834469 2-(3-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one CAS No. 921942-44-1

2-(3-Aminophenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one

Cat. No.: B11834469
CAS No.: 921942-44-1
M. Wt: 297.30 g/mol
InChI Key: NCQFUTAGXGKMBV-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-5,7-dimethoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is of particular interest due to its unique chemical structure, which includes an aminophenyl group and methoxy substituents on the chromenone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-5,7-dimethoxy-4H-chromen-4-one typically involves the condensation of 3-aminophenylboronic acid with 5,7-dimethoxy-4H-chromen-4-one under Suzuki-Miyaura cross-coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-5,7-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Aminophenyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-(3-Aminophenyl)-5,7-dimethoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity, particularly in inhibiting the growth of cancer cells.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-5,7-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological response.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenyl)-5,7-dihydroxy-4H-chromen-4-one: Similar structure but with hydroxyl groups instead of methoxy groups.

    2-(3-Nitrophenyl)-5,7-dimethoxy-4H-chromen-4-one: Similar structure but with a nitro group instead of an amino group.

Uniqueness

2-(3-Aminophenyl)-5,7-dimethoxy-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both aminophenyl and methoxy groups enhances its reactivity and potential for various applications in research and industry.

Properties

CAS No.

921942-44-1

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

2-(3-aminophenyl)-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C17H15NO4/c1-20-12-7-15(21-2)17-13(19)9-14(22-16(17)8-12)10-4-3-5-11(18)6-10/h3-9H,18H2,1-2H3

InChI Key

NCQFUTAGXGKMBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=CC=C3)N

Origin of Product

United States

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